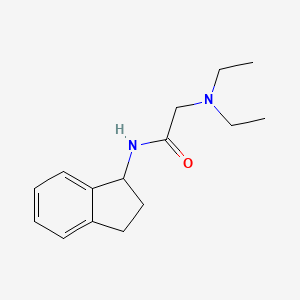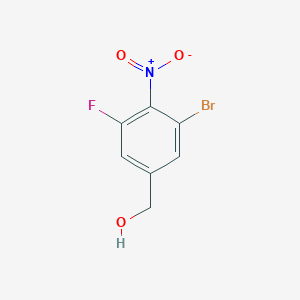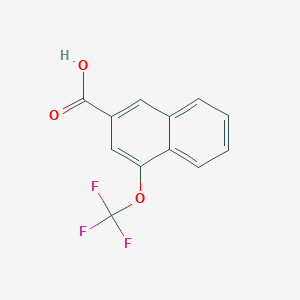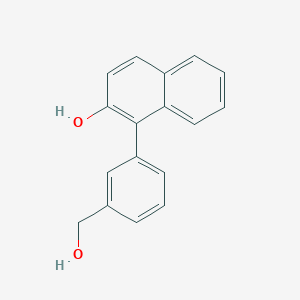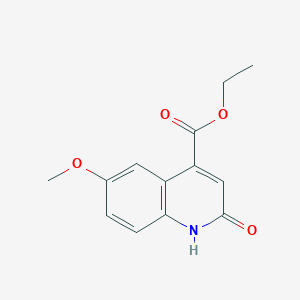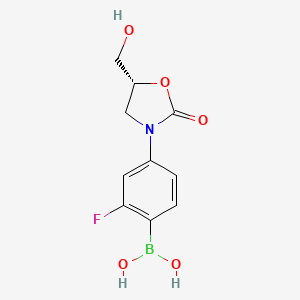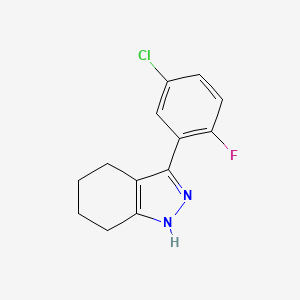
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on a phenyl ring, attached to a tetrahydroindazole core. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 5-chloro-2-fluorophenylboronic acid with a suitable indazole precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the phenyl ring.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but differs in its core structure.
4,5,6,7-Tetrahydro-1H-indazole: This compound lacks the chloro and fluoro substituents, making it less reactive in certain chemical reactions.
Uniqueness
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H12ClFN2 |
|---|---|
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
3-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C13H12ClFN2/c14-8-5-6-11(15)10(7-8)13-9-3-1-2-4-12(9)16-17-13/h5-7H,1-4H2,(H,16,17) |
Clé InChI |
LHZUXWFOOGYGOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)C3=C(C=CC(=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


